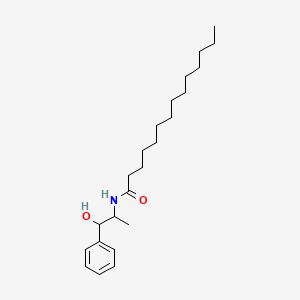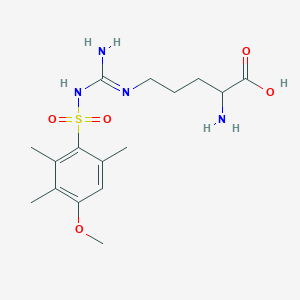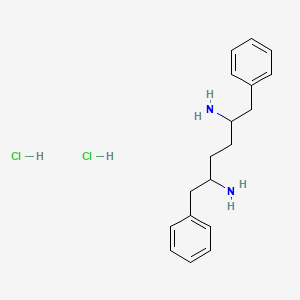![molecular formula C9H9NO3 B15285862 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid typically involves the reaction of 4-formyl-2-methylbenzoic acid with hydroxylamine hydrochloride . The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Esterification can be carried out using alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-[(Nitroimino)methyl]-2-methylbenzoic Acid
Reduction: 4-[(Aminoimino)methyl]-2-methylbenzoic Acid
Substitution: Various esters and amides depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Hydroxyimino)methyl]benzoic Acid: This compound is similar but lacks the methyl group at the 2-position.
3,4,5-Trihydroxy-2-[(hydroxyimino)methyl]benzoic Acid: This compound has additional hydroxyl groups, which can influence its reactivity and biological activity.
Uniqueness
4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid is unique due to the presence of both the hydroxyimino and carboxylic acid functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
4-(hydroxyiminomethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-4-7(5-10-13)2-3-8(6)9(11)12/h2-5,13H,1H3,(H,11,12) |
InChI-Schlüssel |
JXVSFQSFOGVVPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=NO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene](/img/structure/B15285792.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)
![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)

![5-chloro-N-[4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B15285817.png)





![[9,21-Dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B15285865.png)


